molecular formula C14H12N2OS B2630509 6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-85-2

6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B2630509
M. Wt: 256.32
InChI Key: LKNSTDZBILYXJI-UHFFFAOYSA-N
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Description

“6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” is a compound used for proteomics research . It is an imidazothiazole derivative . The molecular formula is C14H12N2OS, and the molecular weight is 256.33 .

Scientific Research Applications

Electrophilic Substitution and Chemical Properties

6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, and similar compounds, are primarily studied for their chemical reactions and properties. One study explores the electrophilic substitution of imidazo[2,1-b]thiazoles, which includes variants with different substituents at position 6. This research delves into the reactions like acid-catalyzed deuteration and bromination, providing insights into the reactivity and stability of these compounds under different conditions. The findings also highlight the conformational preferences and mesomerism in 5-formyl derivatives, shedding light on the structural aspects of these molecules (O'daly et al., 1991).

Crystal Structure and Molecular Arrangement

Understanding the molecular and crystal structure of such compounds is crucial for their application in various scientific fields. A study discussing the crystal and molecular structure of a closely related compound, 2-(4-Fluorobenzyl)-6-Phenylimidazo[2,1-b][1,3,4]Thiadiazole-5-Carbaldehyde, highlights how molecular arrangement is influenced by intermolecular interactions like C-H…N, C-H…O, and C-H…F interactions. Such insights are pivotal for material science and drug design where molecular packing can significantly influence the properties and behavior of a substance (Banu et al., 2010).

Biological Activities and Pharmaceutical Potential

The compound and its analogs have been studied for various biological activities, indicating their potential in pharmaceutical applications. For instance, some derivatives have been evaluated for antitumor activity, showing promising results against certain cancer cell lines by inducing apoptosis and inhibiting specific components of the mitochondrial respiratory chain (Andreani et al., 2005). Additionally, derivatives of imidazo[2,1-b]thiazole have been synthesized and characterized for antioxidant properties. The effectiveness of these compounds as antioxidants has been tested, providing valuable insights for further research and potential therapeutic applications (Nikhila et al., 2020).

properties

IUPAC Name

6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-2-10-3-5-11(6-4-10)13-12(9-17)16-7-8-18-14(16)15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNSTDZBILYXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

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